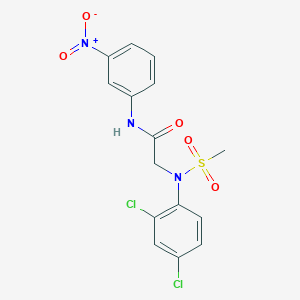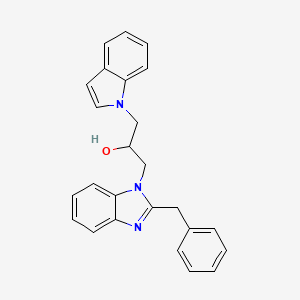![molecular formula C22H26N2O2 B4171468 3,3-dimethyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B4171468.png)
3,3-dimethyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone
Vue d'ensemble
Description
3,3-dimethyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone, also known as DMP785, is a synthetic compound that belongs to the class of piperazinone derivatives. This compound has been widely studied for its potential applications in the field of neuroscience and is known to have a significant impact on the central nervous system.
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone is not fully understood. However, it is believed to act as a modulator of neurotransmitter release and synaptic plasticity. This compound has been shown to enhance the release of dopamine, serotonin, and acetylcholine in the brain, which can lead to increased synaptic transmission and plasticity. It has also been shown to modulate the activity of different receptors such as NMDA, AMPA, and GABA, which can further enhance the effects of neurotransmitters on neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the central nervous system. It has been shown to enhance the release of dopamine, serotonin, and acetylcholine in the brain, which can lead to increased synaptic transmission and plasticity. It has also been shown to modulate the activity of different receptors such as NMDA, AMPA, and GABA, which can further enhance the effects of neurotransmitters on neuronal activity. This compound has been shown to improve cognitive function and memory in animal models and has been proposed as a potential treatment for cognitive disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,3-dimethyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone in lab experiments is its ability to enhance the release of neurotransmitters and modulate the activity of different receptors. This can allow researchers to investigate the mechanisms of action of different neurotransmitters and receptors in a more precise and controlled manner. However, one of the limitations of using this compound is its potential toxicity and side effects. It is important for researchers to use appropriate dosages and precautions when working with this compound.
Orientations Futures
There are several future directions for research on 3,3-dimethyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone. One area of research is the development of more potent and selective derivatives of this compound that can target specific receptors and neurotransmitters in the brain. Another area of research is the investigation of the long-term effects of this compound on neuronal function and plasticity. Additionally, this compound has been proposed as a potential treatment for cognitive disorders such as Alzheimer's disease, and further research is needed to investigate its efficacy and safety in clinical trials.
Applications De Recherche Scientifique
3,3-dimethyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone has been widely studied for its potential applications in the field of neuroscience. It has been shown to have a significant impact on the central nervous system and has been used in various studies to investigate the mechanisms of action of different neurotransmitters. This compound has been used to study the effects of dopamine, serotonin, and acetylcholine on synaptic transmission and plasticity in the brain. It has also been used to investigate the role of different receptors such as NMDA, AMPA, and GABA in the regulation of neuronal activity.
Propriétés
IUPAC Name |
3,3-dimethyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-16-9-7-8-12-18(16)19(17-10-5-4-6-11-17)15-20(25)24-14-13-23-21(26)22(24,2)3/h4-12,19H,13-15H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELHPUGOSCQYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)N2CCNC(=O)C2(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-nitrophenyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B4171389.png)
![methyl 4-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B4171393.png)

![methyl 3-acetyl-8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B4171416.png)
amino]-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4171417.png)
![N-[2-(3-ethoxyphenoxy)ethyl]-2-isopropoxy-N-methylpropanamide](/img/structure/B4171418.png)

![N-(4-chloro-3-fluorophenyl)-2-[(4-ethylphenyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4171423.png)
![N-[4-(dimethylamino)phenyl]-2-{[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4171426.png)
![N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4171430.png)
![1-allyl-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4171433.png)
![N-(3-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4171441.png)
![4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]morpholine](/img/structure/B4171454.png)
![2-(2-chlorophenoxy)-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4171458.png)
